molecular formula C17H20N2O2S B6301695 tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate CAS No. 2200293-14-5

tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate

Cat. No.: B6301695
CAS No.: 2200293-14-5
M. Wt: 316.4 g/mol
InChI Key: ARECJRHDKQDFNO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a tert-butyl group, a benzylsulfanyl group, and a pyridinyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-benzylsulfanylpyridine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong acids like trifluoroacetic acid (TFA) are used to remove the tert-butyl group.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Deprotected amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology and Medicine: This compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other biologically active compounds .

Industry: In the chemical industry, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions. The benzylsulfanyl group can undergo oxidation or substitution reactions, providing versatility in synthetic pathways .

Comparison with Similar Compounds

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used as a protected amine in organic synthesis.

    tert-Butyl N-(2,4-dichlorophenyl)carbamate: Utilized in the synthesis of herbicides and pesticides.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Employed in the preparation of pharmaceuticals and agrochemicals.

Uniqueness: tert-Butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate is unique due to its combination of a benzylsulfanyl group and a pyridinyl ring. This structure provides distinct reactivity patterns, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-17(2,3)21-16(20)19-14-9-10-18-15(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARECJRHDKQDFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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